2-Amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-benzyl-4-(2-chlorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c23-19-9-5-4-8-16(19)21-17(12-24)22(25)26-20-10-11-27(14-18(20)21)13-15-6-2-1-3-7-15/h1-9H,10-11,13-14H2,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRUDWGXVDGJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C(=C2C3=CC=CC=C3Cl)C#N)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potentials.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 262.75 g/mol. The structure features a naphthyridine core, which is known for its versatility in drug development.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Antiviral Activity
Compounds within the naphthyridine class have also been evaluated for their antiviral potential. Specifically, some derivatives have shown efficacy against HIV-1 integrase, suggesting a possible application in antiretroviral therapy . The dual inhibition of viral replication and integration mechanisms positions these compounds as promising candidates in the fight against HIV.
Neuroprotective Effects
The neuroprotective properties of naphthyridine derivatives are particularly noteworthy. Some studies highlight their ability to inhibit amyloid-beta aggregation and tau phosphorylation, which are critical processes in the pathogenesis of Alzheimer's disease . For example, one derivative exhibited an 80% inhibition rate against amyloid-beta aggregation at a concentration of 10 μM .
Anti-inflammatory Properties
Inflammation is a common underlying factor in various diseases. Compounds similar to this compound have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory conditions.
Case Studies
- Alzheimer's Disease Model : In an experimental model of Alzheimer's disease, a related naphthyridine compound was administered to assess its impact on cognitive decline. Results indicated significant improvements in memory retention and reduced amyloid plaque formation .
- HIV Inhibition Study : A study focused on the anti-HIV activity of naphthyridine derivatives found that certain compounds could effectively inhibit viral replication in vitro. The most potent compound demonstrated an IC50 value significantly lower than existing treatments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclization and functional group modifications to enhance biological activity.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Benzylamine + 2-chlorobenzaldehyde | 85 |
| 2 | Nitrilation | Sodium cyanide + intermediate | 75 |
| 3 | Purification | Recrystallization from ethanol | - |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2-chlorophenyl group (target compound) enhances electrophilicity compared to 3,4,5-trimethoxyphenyl (3c), which is electron-rich due to methoxy groups. This affects reactivity in substitution reactions .
- Synthetic efficiency : Yields vary significantly (45–70%), with thiol-containing derivatives (e.g., compound 4) showing lower yields due to competing side reactions .
Physical and Spectral Properties
Key Observations :
- Melting points : Higher melting points (e.g., 255°C for 3c) correlate with increased molecular symmetry and intermolecular hydrogen bonding from methoxy groups .
- IR spectroscopy: The cyano stretch (~2220 cm⁻¹) is consistent across analogs, confirming the presence of the CN group .
Structural and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving naphthyridine derivatives’ crystal structures. The benzyl group in the target compound may induce specific puckering modes in the tetrahydro ring, as analyzed using Cremer-Pople coordinates .
- Hydrogen bonding: The amino group at position 2 can act as a donor, while the cyano group at position 3 may participate in dipole interactions, influencing crystal packing and solubility .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-6-benzyl-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?
A multi-step approach is typically employed, starting with the assembly of the naphthyridine core. Key steps include:
- Cyclocondensation : Reacting substituted enamines or ketones with nitriles under acidic or basic conditions to form the bicyclic framework.
- Substituent Introduction : Benzyl and chlorophenyl groups are introduced via alkylation or nucleophilic substitution. Ethanol/water mixtures with catalysts (e.g., Knoevenagel catalysts) optimize yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol) ensure high purity.
Q. How should researchers characterize the structural integrity of this compound?
A combination of analytical techniques is critical:
- NMR Spectroscopy : and NMR confirm substituent positions and ring saturation. Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while NH groups show broad singlets (δ 5.5–6.0 ppm) .
- X-ray Crystallography : Use SHELXTL (Bruker AXS) or SHELXL for refinement. For example, a similar naphthyridine derivative (P2/n space group) revealed dihedral angles of 49.2° between aromatic rings, critical for conformational analysis .
- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What methods ensure compound stability during storage?
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Solvent Selection : Dissolve in anhydrous DMSO for long-term storage; avoid protic solvents to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps. Ethanol/water mixtures (3:1 v/v) enhance solubility of intermediates .
- Catalyst Selection : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DBU) can accelerate key steps like benzylation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining >85% yield .
Q. How do substituent variations (e.g., benzyl vs. methyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) Studies : Replace the benzyl group with methyl or ethyl groups and assay against target enzymes (e.g., kinases). The benzyl group in similar naphthyridines enhances hydrophobic interactions with protein pockets, increasing IC values by 10-fold .
- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify potency shifts. Validate with triplicate experiments to address variability .
Q. What computational tools predict conformational flexibility and binding modes?
- Molecular Dynamics (MD) Simulations : Analyze ring puckering using Cremer-Pople parameters (e.g., θ and φ angles) to assess strain in the tetrahydro-naphthyridine core .
- Docking Studies : Employ AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4XYZ). Focus on π-π stacking between the chlorophenyl group and receptor aromatic residues .
Q. How should contradictory biological activity data (e.g., IC variability) be reconciled?
- Assay Standardization : Control for variables like ATP concentration in kinase assays.
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) using ANOVA to identify cell-specific effects .
- Orthogonal Validation : Confirm inhibitory activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies resolve hydrogen bonding networks in crystal structures?
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., rings from N–H⋯N interactions). For example, a related compound showed dimerization via paired N–H⋯N bonds with donor-acceptor distances of 2.89 Å .
- Hirshfeld Surfaces : Map close contacts (e.g., Cl⋯H interactions) using CrystalExplorer to quantify intermolecular forces .
Q. How can enantiomeric resolution be achieved for chiral derivatives?
- Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .
- Crystallographic Flack Parameter : Refine using SHELXL to assign handedness (e.g., Flack x = 0.03(2) indicates high enantiopurity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
